

How to minimize ODM-203 off-target kinase inhibition

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Compound of Interest

Compound Name: ODM1

Cat. No.: B1578477

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Technical Support Center: ODM-203

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target kinase inhibition of ODM-203.

Frequently Asked Questions (FAQs)

Q1: What is ODM-203 and what are its primary targets?

A1: ODM-203 is an orally available, selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] It demonstrates equipotent inhibition of FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3 in the low nanomolar range.[1]

Q2: Why is minimizing off-target kinase inhibition important?

A2: Minimizing off-target effects is crucial to ensure that the observed biological effects are due to the inhibition of the intended targets (FGFRs and VEGFRs) and not other kinases. Off-target inhibition can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in preclinical and clinical studies.

Q3: Is ODM-203 a completely selective inhibitor?

A3: While ODM-203 is highly selective for the FGFR and VEGFR families, it is not completely specific. Kinome-wide screening has revealed that at a concentration of 1 μ M, ODM-203 can

inhibit a small number of other kinases.

Q4: What are the known off-target kinases of ODM-203?

A4: A kinome scan of 317 kinases revealed that at a 1 μ M concentration, ODM-203 inhibits nine non-FGFR/VEGFR kinases by more than 70%. These kinases are detailed in the data table below.

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed in Cellular Assays

You are observing a cellular phenotype that cannot be readily explained by the inhibition of FGFR or VEGFR signaling pathways.

Possible Cause: Off-target kinase inhibition.

Troubleshooting Steps:

- **Review the Off-Target Profile:** Consult the ODM-203 off-target kinase inhibition data provided below. Determine if any of the known off-target kinases are involved in the signaling pathway related to your observed phenotype.
- **Dose-Response Experiment:** Perform a dose-response experiment with ODM-203 in your cellular assay. If the unexpected phenotype occurs at a significantly higher concentration than that required for FGFR/VEGFR inhibition, it is more likely to be an off-target effect.
- **Use a Structurally Unrelated Inhibitor:** To confirm that the phenotype is due to off-target effects, use a structurally unrelated inhibitor with a different off-target profile but similar potency for FGFRs and VEGFRs. If the phenotype is not replicated, it is likely an off-target effect of ODM-203.
- **Rescue Experiment:** If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase or by activating its downstream signaling pathway.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

The potency of ODM-203 in your cellular assay is significantly lower than its reported biochemical IC50 values for FGFRs and VEGFRs.

Possible Cause:

- **Cellular Permeability and Efflux:** The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.
- **High Intracellular ATP Concentration:** In cellular environments, high concentrations of ATP can compete with ATP-competitive inhibitors like ODM-203, leading to a decrease in apparent potency.
- **Protein Binding:** ODM-203 may bind to other intracellular proteins, reducing its free concentration available to bind to the target kinases.

Troubleshooting Steps:

- **Cellular Target Engagement Assay:** Utilize a cellular target engagement assay, such as NanoBRET or KiNativ, to confirm that ODM-203 is binding to its intended targets within the cell at the expected concentrations.
- **Vary ATP Concentration in Biochemical Assays:** Perform biochemical kinase assays with varying concentrations of ATP to assess the impact on ODM-203 potency.
- **Assess Cell Permeability:** Use standard in vitro assays to determine the cell permeability of ODM-203 in your specific cell line.

Data Presentation

Table 1: On-Target Kinase Inhibition Profile of ODM-203

Kinase	IC50 (nM)
FGFR1	11
FGFR2	16
FGFR3	6
FGFR4	35
VEGFR1	26
VEGFR2	9
VEGFR3	5

Data from in vitro biochemical assays.[1]

Table 2: Known Off-Target Kinase Inhibition of ODM-203

Kinase	Remaining Activity (%) at 1 μ M ODM-203
CLK1	10
CLK2	13
CLK4	12
CSNK1E	25
DYRK1A	16
DYRK1B	22
GSK3B	29
MAP4K4	28
STK10	18

Data extracted from a kinome scan of 317 kinases.

Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for assessing the binding of ODM-203 to a target kinase in live cells.

Materials:

- HEK293 cells
- Plasmid encoding the target kinase fused to NanoLuc® luciferase
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Kinase Tracer
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, 96-well assay plates
- Luminometer

Methodology:

- Cell Seeding: Seed HEK293 cells in white 96-well plates at a density of 2×10^4 cells per well in 100 μ L of growth medium. Incubate overnight.
- Transfection: Transfect the cells with the NanoLuc®-fused kinase plasmid according to the manufacturer's protocol for the transfection reagent.
- Compound Treatment: 24 hours post-transfection, prepare serial dilutions of ODM-203 in Opti-MEM®. Add the NanoBRET™ Tracer to the diluted compound.
- Assay Initiation: Add the compound/tracer mix to the cells.
- Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix. Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission.

- **Data Analysis:** Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the ODM-203 concentration to determine the IC50 value for target engagement.

Protocol 2: In-Cell Western Blot for Phospho-Kinase Inhibition

This protocol allows for the assessment of ODM-203's inhibitory effect on the phosphorylation of a target kinase or its substrate in a cellular context.

Materials:

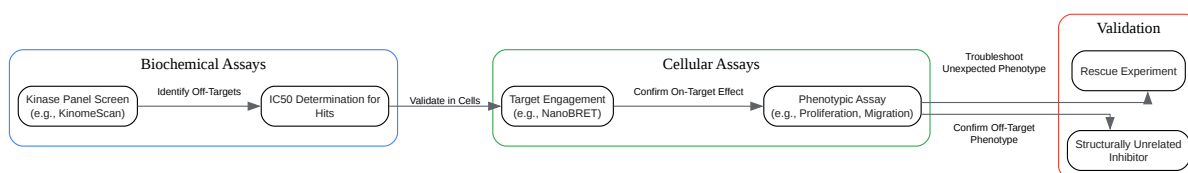
- Cell line of interest
- ODM-203
- Growth factor or stimulus (if required to induce kinase phosphorylation)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (total and phospho-specific for the kinase or substrate)
- Secondary antibody conjugated to a fluorescent dye
- In-cell Western imaging system

Methodology:

- **Cell Seeding and Treatment:** Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of ODM-203 for the desired time.
- **Stimulation:** If necessary, stimulate the cells with the appropriate growth factor to induce phosphorylation of the target kinase.
- **Cell Lysis:** Lyse the cells directly in the wells with lysis buffer.
- **Immunostaining:** Block the wells and then incubate with the primary antibodies (total and phospho-specific) overnight.

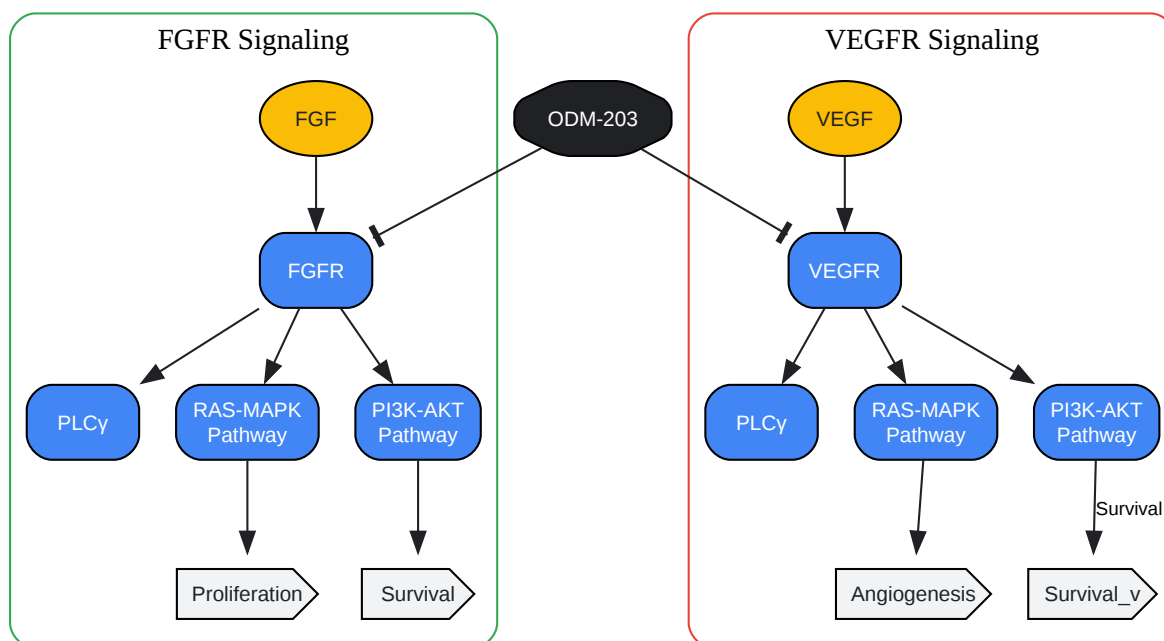
- Secondary Antibody Incubation: Wash the wells and incubate with the fluorescently labeled secondary antibody.
- Imaging and Analysis: Scan the plate using an in-cell Western imaging system. Quantify the fluorescence intensity for both the total and phosphorylated protein. Normalize the phospho-protein signal to the total protein signal and plot the results against the ODM-203 concentration to determine the IC50.

Visualizations



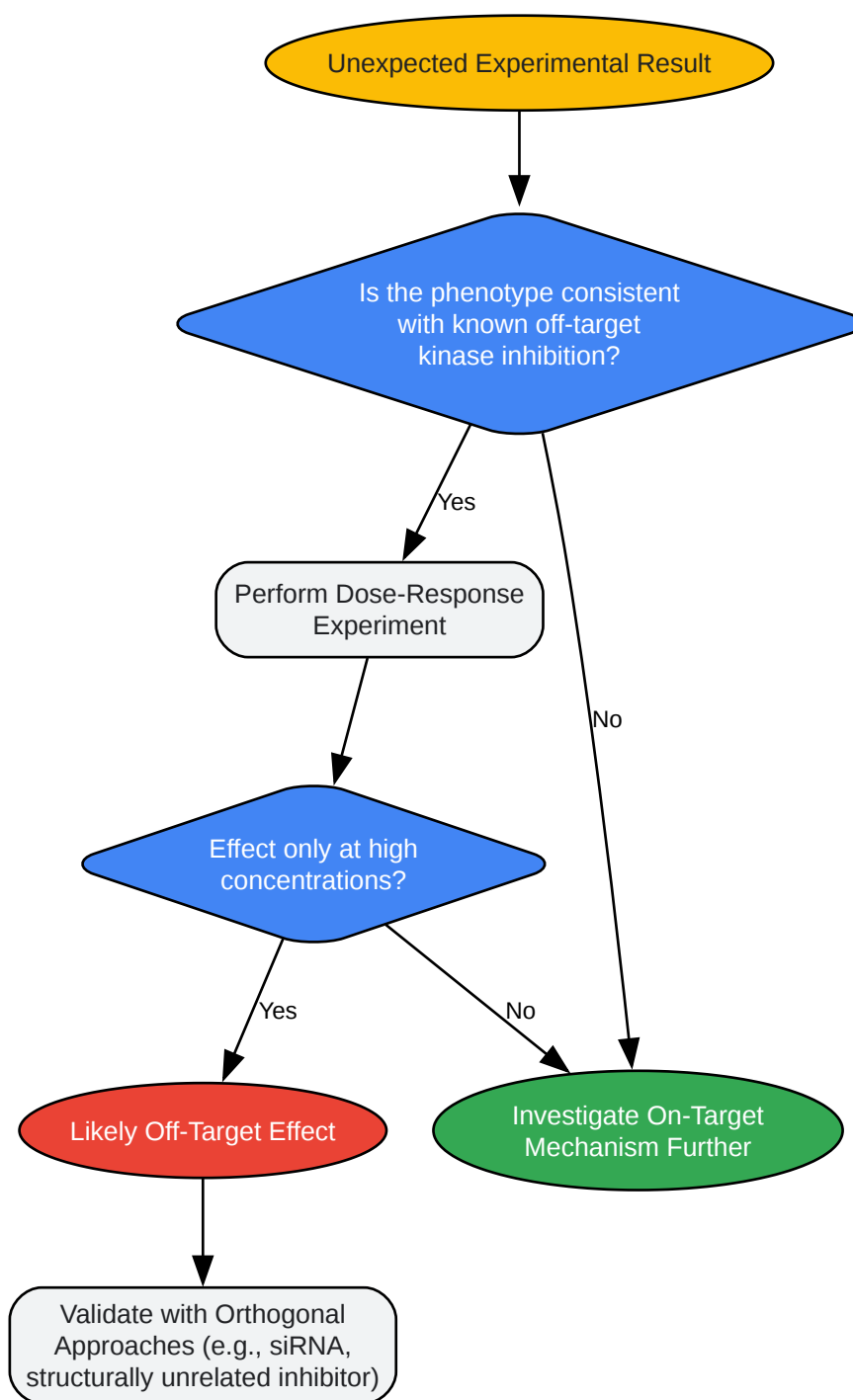
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Caption: Experimental workflow for characterizing and minimizing off-target effects.



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Caption: Simplified overview of FGFR and VEGFR signaling pathways inhibited by ODM-203.



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Caption: Troubleshooting logic for unexpected experimental outcomes with ODM-203.

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References

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